2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan
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Overview
Description
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound is notable for its unique structure, which includes a bromoethyl group and a methylcyclopropyl group attached to the furan ring. Such structural features make it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via a nucleophilic substitution reaction. For example, 2-bromoethanol can be reacted with a furan derivative in the presence of a base to form the desired product.
Attachment of the Methylcyclopropyl Group: The methylcyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Ethyl-substituted furans.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom in the bromoethyl group is a good leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation: The furan ring can be oxidized through the addition of oxygen atoms, leading to the formation of furanones or other oxygenated derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)furan: Lacks the methylcyclopropyl group, making it less sterically hindered.
5-(2-Methylcyclopropyl)furan: Lacks the bromoethyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan is unique due to the presence of both the bromoethyl and methylcyclopropyl groups
Properties
Molecular Formula |
C10H13BrO |
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Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-(2-bromoethyl)-5-(2-methylcyclopropyl)furan |
InChI |
InChI=1S/C10H13BrO/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,7,9H,4-6H2,1H3 |
InChI Key |
HCBIEXFNMJHTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CCBr |
Origin of Product |
United States |
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